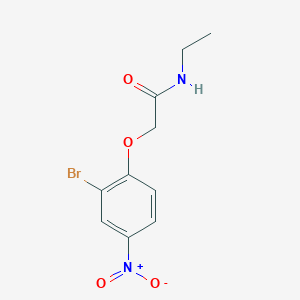

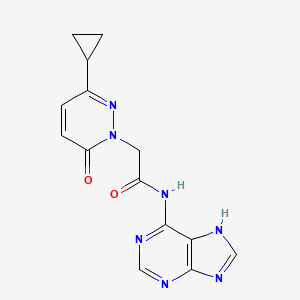

2-(2-bromo-4-nitrophenoxy)-N-ethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Assessment

A study elaborated on the synthesis of novel acetamide derivatives, including structures similar to 2-(2-bromo-4-nitrophenoxy)-N-ethylacetamide, through a multi-step reaction sequence starting from the Leuckart reaction. These derivatives were evaluated for cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, with some showing activities comparable to standard drugs due to the presence of bromo, tert-butyl, and nitro groups (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2016).

Environmental Contaminant Degradation

Research on p-Nitrophenol, a compound structurally related to 2-(2-bromo-4-nitrophenoxy)-N-ethylacetamide, highlights its recognition as an environmental contaminant primarily used in manufacturing medicines and pesticides. A novel gene cluster responsible for the degradation of p-Nitrophenol was identified in Rhodococcus opacus SAO101, showcasing the potential bioremediation applications of enzymes and genetic elements capable of degrading nitrophenol compounds (W. Kitagawa, N. Kimura, & Y. Kamagata, 2004).

Anticancer Potential

Another study on the development of new chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, aimed at potential anticancer, anti-inflammatory, and analgesic agents. It was found that halogens on the aromatic ring favored anticancer and anti-inflammatory activity. Specifically, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited significant potential, suggesting that similar compounds might have therapeutic development prospects (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2014).

Mecanismo De Acción

Target of Action

The primary targets of 2-(2-bromo-4-nitrophenoxy)-N-ethylacetamide are currently unknown. This compound is structurally related to 2-bromo-4-nitrophenol and 4-(2-bromo-4-nitrophenoxy)tetrahydro-2H-pyran

Mode of Action

Given the presence of a bromine atom and a nitro group in its structure, it can be hypothesized that it may undergo nucleophilic substitution reactions or reduction reactions. .

Propiedades

IUPAC Name |

2-(2-bromo-4-nitrophenoxy)-N-ethylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O4/c1-2-12-10(14)6-17-9-4-3-7(13(15)16)5-8(9)11/h3-5H,2,6H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFFWJRHUUBNRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-bromo-4-nitrophenoxy)-N-ethylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2882010.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2882020.png)

![5-((4-Benzylpiperazin-1-yl)(2,4-dichlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882021.png)

![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2882022.png)

![1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2882028.png)

![Ethyl 4-[2-(benzylamino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2882029.png)